molecular formula C10H10BrNO B2452135 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde CAS No. 2365419-41-4

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

Cat. No.: B2452135
CAS No.: 2365419-41-4
M. Wt: 240.1
InChI Key: OTECMJLITMPDGQ-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H10BrNO It is a brominated derivative of isoquinoline, featuring a bromine atom at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde typically involves the bromination of 3,4-dihydroisoquinoline derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaN3 in DMF, KSCN in acetone.

Major Products Formed

    Oxidation: 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

    Reduction: 6-Bromo-3,4-dihydro-1H-isoquinoline-2-methanol.

    Substitution: 6-Azido-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, 6-Thiocyanato-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.

Scientific Research Applications

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the aldehyde group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydroisoquinoline
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromoisoquinoline

Uniqueness

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a versatile platform for further functionalization and derivatization, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTECMJLITMPDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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